5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction.
Bromination and Methoxylation: The benzyl group is brominated and methoxylated using bromine and methanol under controlled conditions.
Fluorobenzylation: The fluorobenzyl group is introduced via a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromine and fluorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may find applications in the development of new materials with specific functions.
Mechanism of Action
The mechanism of action of 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
The uniqueness of 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl group, in particular, may enhance its biological activity and stability compared to similar compounds.
Properties
IUPAC Name |
5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFN5O2/c1-27-15-7-4-13(19)8-12(15)10-25-17(21)16(23-24-25)18(26)22-9-11-2-5-14(20)6-3-11/h2-8H,9-10,21H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOOVLZVZDWTMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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